6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate
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Overview
Description
The compound is a derivative of pyrimidine and pyran, which are both important structures in organic chemistry. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, while pyrans are six-membered heterocyclic, non-aromatic compounds with one oxygen atom .
Molecular Structure Analysis
The molecular structure would be quite complex, with the pyrimidine and pyran rings forming the core of the molecule, and the various substituents attached at different positions. The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ester group might be susceptible to hydrolysis, while the sulfanyl group could potentially undergo oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high molecular weight due to the presence of several heavy atoms (sulfur, oxygen), and its solubility could be affected by the presence of polar groups like the ester .Scientific Research Applications
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools for synthesizing diverse molecular structures efficiently. They allow the formation of multiple bonds in a single operation, reducing waste and enhancing atom economy. The compound has been utilized in a tandem Knoevenagel–Michael protocol, involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The resulting product is 5-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione . This method demonstrates the compound’s versatility as a building block in synthetic organic chemistry.
Medicinal Chemistry
The synthesized compound’s structure has been confirmed through various analytical techniques, including 1H and 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis. Additionally, researchers have explored its potential biological activity. While specific applications remain to be fully elucidated, this compound’s unique structure suggests it could be relevant in drug discovery and development .
Other Potential Applications
Although further research is needed, consider investigating the following areas:
- Antagonism of Apelin Receptor (APJ) : The compound’s structure resembles 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), which acts as a functional antagonist of the apelin receptor .
- PDE9A Inhibition : A related compound, 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), has been identified as a PDE9A inhibitor . Investigate whether our compound shares similar properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-14-9-10-23-21(24-14)29-13-17-11-18(25)19(12-27-17)28-20(26)15-5-7-16(8-6-15)22(2,3)4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDSXYXJVWELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate |
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